(S)-3-Aminoquinuclidine dihydrochloride
CAS No.: 119904-90-4
Cat. No.: VC21163413
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119904-90-4 |
---|---|
Molecular Formula | C7H16Cl2N2 |
Molecular Weight | 199.12 g/mol |
IUPAC Name | (3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 |
Standard InChI Key | STZHBULOYDCZET-XCUBXKJBSA-N |
Isomeric SMILES | C1CN2CCC1[C@@H](C2)N.Cl.Cl |
SMILES | C1CN2CCC1C(C2)N.Cl.Cl |
Canonical SMILES | C1CN2CCC1C(C2)N.Cl.Cl |
Introduction
Structural and Chemical Identification
Molecular Structure and Representation
(S)-3-Aminoquinuclidine dihydrochloride consists of a bicyclic amine structure with an amino group attached at the 3-position in the S-configuration. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions . The stereochemistry is of particular importance as the (S)-enantiomer demonstrates specific biological activity that differs from its (R) counterpart.
The chemical structure can be represented through various notations:
Table 1: Chemical Identifiers for (S)-3-Aminoquinuclidine Dihydrochloride
Identifier Type | Value |
---|---|
CAS Number | 119904-90-4 |
Molecular Formula | C₇H₁₆Cl₂N₂ |
InChI | InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 |
InChI Key | STZHBULOYDCZET-XCUBXKJBSA-N |
SMILES Notation | Cl.NC1CN2CCC1CC2 |
The compound's structure features a nitrogen-containing bicyclic system with the amino group positioned in a specific stereochemical orientation that confers its unique properties .
Chemical Nomenclature and Synonyms
The compound is known by several names in scientific literature, reflecting different naming conventions and applications:
Table 2: Synonyms of (S)-3-Aminoquinuclidine Dihydrochloride
Synonym |
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(3S)-1-Azabicyclo[2.2.2]octan-3-amine dihydrochloride |
(S)-Quinuclidin-3-amine dihydrochloride |
(S)-(-)-3-Amino Quinuclidine DiHCl |
1-Azabicyclo[2.2.2]octan-3-amine, dihydrochloride, (3S)- |
3(S)-Aminoquinuclidine dihydrochloride |
S-(-)-3-Aminoquinuclidine |
These various designations appear throughout the scientific literature, particularly in patents and chemical databases .
Physical and Chemical Properties
Basic Physical Properties
The physical properties of (S)-3-Aminoquinuclidine dihydrochloride are critical for its handling, storage, and application in various research and industrial settings.
Table 3: Physical Properties of (S)-3-Aminoquinuclidine Dihydrochloride
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in sources |
Molecular Weight | 199.12 g/mol |
Density | 1.24 g/cm³ |
Melting Point | 260°C |
Boiling Point | 470.4°C at 760 mmHg |
Flash Point | 209.5°C |
The compound's high melting and boiling points reflect its salt form, which typically displays greater thermal stability compared to free amines .
Chemical Reactivity and Stability
(S)-3-Aminoquinuclidine dihydrochloride contains both basic nitrogen atoms (the bridgehead nitrogen and the amino group), making it reactive toward electrophiles. The dihydrochloride salt formation neutralizes these basic centers, enhancing stability during storage and handling .
The compound features:
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A primary amino group capable of participating in numerous chemical transformations
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A tertiary bridgehead nitrogen that contributes to the bicyclic structure's rigidity
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Salt formation that improves water solubility while reducing reactivity with atmospheric carbon dioxide
These properties make the compound particularly valuable in pharmaceutical synthesis where controlled reactivity and stereochemical stability are essential .
Spectroscopic and Analytical Properties
Several analytical parameters are relevant for the identification and characterization of (S)-3-Aminoquinuclidine dihydrochloride:
Table 4: Analytical Properties
Property | Value |
---|---|
PSA (Polar Surface Area) | 29.26000 |
LogP | 2.28150 |
Exact Mass | 198.069061 |
Vapour Pressure | 5.07E-09 mmHg at 25°C |
These parameters are important for analytical purposes, particularly in chromatographic separation and mass spectrometric detection . The specific optical rotation value [α]D20 = -35.0° (c=1, H2O) has been reported for related salts of the compound, indicating its optical activity .
Synthesis and Preparation Methods
Industrial Synthesis Approaches
The industrial preparation of (S)-3-Aminoquinuclidine dihydrochloride typically begins with racemic 3-aminoquinuclidine, which undergoes resolution to isolate the desired (S)-enantiomer. Several methodologies have been developed for this purpose, with the focus on achieving high optical purity and yield.
One documented approach involves:
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Treatment of racemic 3-aminoquinuclidine dihydrochloride with a base to liberate the free amine
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Resolution using chiral acids to form diastereomeric salts
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Separation of the diastereomers through crystallization
This process can achieve yields of 75-80% with optical purity up to 99.8% enantiomeric excess, representing a significant improvement over earlier methods that produced lower yields and insufficient optical purity .
Chiral Resolution Techniques
Several specific chiral resolution techniques have been documented for obtaining (S)-3-Aminoquinuclidine dihydrochloride:
Method 1: D-Tartaric Acid Resolution
The preparation involves treating racemic 3-aminoquinuclidine dihydrochloride with potassium carbonate in methanol, followed by addition of D-tartaric acid to form the (S)-3-aminoquinuclidine-D-tartrate salt. This salt is subsequently recrystallized and converted to the dihydrochloride .
Method 2: Carboxylic Acid Amide Resolution
This approach utilizes the resolution of a racemic carboxylic acid amide of 3-aminoquinuclidine (typically the acetamide) with a chiral acid. The diastereomeric salts are separated, and the optically pure amide is hydrolyzed to yield (S)-3-aminoquinuclidine dihydrochloride .
Method 3: D-Camphorsulfonic Acid Resolution
This method employs D-camphorsulfonic acid as the resolving agent. The racemic aminoquinuclidine is treated with sodium bicarbonate in ethanol, followed by salt formation with D-camphorsulfonic acid .
These methods highlight the importance of selecting appropriate chiral resolving agents and crystallization conditions to achieve high optical purity.
Applications and Biological Activity
Pharmaceutical Applications
(S)-3-Aminoquinuclidine dihydrochloride serves as a key building block in pharmaceutical synthesis, particularly for compounds targeting gastrointestinal disorders. Its rigid bicyclic structure combined with the stereochemically defined amino group makes it valuable for developing drugs with specific receptor interactions .
Specific applications include:
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Synthesis of 5-HT3 receptor modulators used in antiemetic therapy
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Production of palonosetron, a potent and selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting
The stereochemistry of the compound is crucial for these applications, as the biological activity of the resulting pharmaceutical products depends on precise molecular recognition at their target receptors.
Research Applications
Beyond pharmaceutical development, (S)-3-Aminoquinuclidine dihydrochloride serves as:
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A biochemical reagent in life science research
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A chiral building block for developing novel chemical entities
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A tool for studying structure-activity relationships in medicinal chemistry
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A model compound for investigating stereoselective reactions
Its well-defined three-dimensional structure makes it particularly useful in studies where spatial arrangement influences molecular interactions.
Synthetic Chemistry Applications
In organic synthesis, (S)-3-Aminoquinuclidine dihydrochloride functions as a versatile intermediate for creating more complex molecules. Its amino group can participate in various reactions:
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Amide formation
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Reductive amination
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Nucleophilic substitution
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Urea and carbamate synthesis
Patent literature describes the coupling of (S)-3-aminoquinuclidine with various carboxylic acids to form amides that serve as intermediates in the synthesis of pharmaceutical compounds, particularly those containing the benzoxazole scaffold .
Research and Development History
Patent Landscape
The development of synthetic routes to (S)-3-Aminoquinuclidine dihydrochloride has been documented in multiple patents, reflecting its industrial importance. Early methods for obtaining the optically active forms suffered from low yields and insufficient optical purity .
Significant advancements include:
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Methods for resolving racemic N-(quinuclidinyl-3)-chloro-3 benzamide using optically active tartaric acid
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Asymmetric synthesis approaches using chiral auxiliaries
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Improved resolution techniques with higher yields and optical purities
These patented methods have enabled more efficient production of the compound, supporting its use in pharmaceutical development.
Recent Advances in Synthesis
More recent research has focused on improving the efficiency and scalability of (S)-3-Aminoquinuclidine dihydrochloride production. Patents describe optimized procedures that:
These advancements have made the compound more accessible for research and industrial applications, contributing to its utility in pharmaceutical development.
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